molecular formula C7H6F3N B126271 2-(Trifluoromethyl)aniline CAS No. 88-17-5

2-(Trifluoromethyl)aniline

Cat. No.: B126271
CAS No.: 88-17-5
M. Wt: 161.12 g/mol
InChI Key: VBLXCTYLWZJBKA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)aniline (CAS 88-17-5) is an aromatic amine with the molecular formula C₇H₆F₃N and a molecular weight of 161.127 g/mol . It is a key intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and fine chemicals. The compound’s reactivity stems from its nucleophilic aromatic substitution (NAS) capability, facilitated by the electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position, which activates the aromatic ring for further functionalization . Its low predicted pKa (1.10) highlights its acidic nature compared to meta- and para-substituted isomers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(Trifluoromethyl)aniline typically involves the reductive dechlorination of compounds containing nitro or amino groups. One common method is the reduction of 2-nitrotrifluoromethylbenzene using hydrogen in the presence of catalysts and acid acceptors . Another approach involves the nitration of trifluoromethylbenzene, followed by reduction to the corresponding amine .

Industrial Production Methods: Industrial production of this compound often relies on the nitration of trifluoromethylbenzene to produce a mixture of nitrotrifluoromethylbenzenes. The 2-nitrotrifluoromethylbenzene is then selectively reduced to this compound. This process is linked to the production of its isomer, 3-(Trifluoromethyl)aniline, making it a by-product in some cases .

Scientific Research Applications

Organic Chemistry

Synthesis of Fluorinated Compounds

2-(Trifluoromethyl)aniline serves as a crucial building block in the synthesis of various fluorinated compounds. Its reactivity is enhanced by the trifluoromethyl group, which can influence the electronic properties of the aromatic ring. This allows for selective C–H activation and functionalization reactions that are essential in developing new materials and pharmaceuticals.

  • Case Study: C–H Alkylation
    Researchers have utilized Ni/NHC-catalyzed C–H alkylation methods to synthesize fluorotetralins from this compound. This method has demonstrated high enantioselectivity and regioselectivity, making it valuable for pharmaceutical development.

Materials Science

Development of Gel Polymer Electrolytes

In materials science, this compound is investigated for its role in creating asymmetric bi-functional gel polymer electrolytes. These electrolytes are critical for enhancing the performance of lithium-sulfur batteries.

  • Performance Metrics
    Batteries utilizing these gel polymer electrolytes have shown impressive cycle stability, maintaining a capacity of 807 mA h g−1 after 500 cycles at 0.5C, with a Coulombic efficiency of approximately 99.6%.

Electrochemistry

Fast-Charging Lithium-Ion Batteries

The compound also contributes to the design of LiF-rich solid electrolyte interface layers essential for fast-charging lithium-ion batteries. The incorporation of this compound aids in generating conductive layers that enhance battery performance.

  • Results from Research
    Anodes treated with this compound exhibited a high reversible capacity of 450 mA h g−1 after 450 cycles, showcasing its potential in fast-charging applications.

Pharmaceutical Applications

Potential Bioactivity and Drug Development

The lipophilicity and unique electronic properties of this compound make it a candidate for pharmaceutical applications. Its interactions with biological targets are being studied to understand its pharmacodynamics better.

  • Interaction Studies
    Research indicates that modifications in molecular structure can significantly affect binding affinity with enzymes or receptors, which is crucial for drug design.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)aniline involves its participation in nucleophilic aromatic substitution reactions. The trifluoromethyl group enhances the electron-withdrawing properties of the aromatic ring, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Comparison with Structural Isomers

Key Findings :

  • Ortho Effect : The ortho-substituted isomer exhibits superior anticancer activity (e.g., diamide derivative 30a , IC₅₀ = 16.16 µM) due to its lower basicity and higher acidity, which may enhance cell death under acidic conditions (pH ≤ 6.0) .
  • Meta Isomer : 3-(Trifluoromethyl)aniline derivatives show minimal activity, likely due to steric hindrance and reduced electronic activation of the aromatic ring .
  • Para Isomer : While active (e.g., tetra-amide derivative 31c , IC₅₀ = 26.80 µM), its cytotoxicity is higher than the ortho isomer, making it less favorable for therapeutic applications .

Comparison with Other Trifluoromethyl-Substituted Anilines

2-Methyl-3-(Trifluoromethyl)aniline

  • Structure : Incorporates a methyl group adjacent to the -CF₃ group (CAS 54396-44-0).
  • Application : Key intermediate in the synthesis of Flunixin , a veterinary anti-inflammatory drug .

2,4,6-Trifluoroaniline

  • Properties : Higher electronegativity but weaker electron-withdrawing effect than -CF₃. Crystallizes in an orthorhombic lattice (P2₁2₁2₁ ) .
  • Reactivity : Less reactive in NAS compared to 2-(Trifluoromethyl)aniline due to the absence of the strong -CF₃ inductive effect .

Bis(Trifluoromethyl) Derivatives

  • Example : 3,5-Bis(trifluoromethyl)aniline (CAS 1535-75-7).
  • Impact : Enhanced electron-withdrawing effects increase acidity and reactivity, enabling applications in high-performance materials and catalysts .

Biological Activity

2-(Trifluoromethyl)aniline, a trifluoromethyl-substituted aromatic amine, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its unique chemical structure, which enhances its lipophilicity and reactivity, making it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanism of action, cellular effects, and implications in various fields.

  • Chemical Formula : C7_7H6_6F3_3N
  • Molecular Weight : 175.13 g/mol
  • Solubility : Insoluble in water; denser than water
  • Toxicity : May irritate skin, eyes, and mucous membranes; potentially toxic upon ingestion .

Target of Action

This compound acts primarily through its interactions with various enzymes and proteins. It is known to influence cytochrome P450 enzymes, which play a critical role in the metabolism of xenobiotics.

Mode of Action

The compound can neutralize acids to form salts and water, participating in acid-base reactions. Its trifluoromethyl group enhances its ability to interact with hydrophobic pockets within proteins, facilitating various biochemical reactions.

Biochemical Pathways

This compound is involved in several metabolic pathways:

  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
  • Cell Signaling : Influences cell signaling pathways involving reactive oxygen species (ROS), potentially inducing oxidative stress and activating signaling cascades such as the MAPK pathway .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example:

  • A series of diamides derived from this compound showed high antistaphylococcal activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.070 to 8.95 μM against various bacterial isolates .
  • Compounds derived from it have been tested against Mycobacterium tuberculosis with MICs ranging from 18.7 to 35.8 μM .

Anticancer Potential

This compound and its derivatives have shown promising anticancer activities:

  • In vitro studies indicated that certain derivatives exhibited IC50_{50} values ranging from approximately 3 to 6 μM against human breast carcinoma cell lines (MCF-7) and chronic myeloid leukemia cell lines (K562) .
  • The mechanism involves inhibition of DNA replication and modulation of apoptosis pathways, making these compounds potential candidates for cancer therapy .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of several derivatives of this compound against Staphylococcus aureus and Enterococcus faecalis. The results indicated potent microbicidal activity with specific derivatives outperforming standard antibiotics like ampicillin .
  • Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of various derivatives on human monocytic leukemia cells (THP-1). The findings revealed that while some compounds had IC50_{50} values below 10 µM, others exhibited no significant cytotoxicity, highlighting the importance of structural modifications in enhancing biological activity .

Summary Table of Biological Activities

Activity TypeMIC/IC50_{50} RangeNotes
Antibacterial0.070 - 8.95 μMEffective against Staphylococcus aureus
Antitubercular18.7 - 35.8 μMActive against Mycobacterium tuberculosis
Cytotoxicity1.4 - 6 μMSignificant effects on cancer cell lines
Enzyme InteractionVariableInfluences cytochrome P450 activity

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-(Trifluoromethyl)aniline, and how are reaction conditions optimized?

  • Methodological Answer : this compound is typically synthesized via catalytic hydrogenation of nitro precursors (e.g., 2-nitrobenzotrifluoride) using palladium catalysts under H₂ gas . Alternative routes include nucleophilic substitution of halogenated intermediates with ammonia or amines under basic conditions . Optimization focuses on catalyst loading (5–10% Pd/C), solvent selection (ethanol or methanol), and temperature (25–50°C) to minimize side reactions like over-reduction. Purity is confirmed via HPLC (e.g., C18 columns with acetonitrile/water gradients) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using coupling constants and chemical shifts (e.g., CF₃ group deshields adjacent protons, δ ~7.2–7.6 ppm) .
  • HPLC-MS : Quantify purity and detect impurities (e.g., residual nitro compounds) using reverse-phase columns .
  • X-ray crystallography : Resolve structural ambiguities via SHELX programs (e.g., SHELXL for refinement) .
    Discrepancies between experimental and computational data (e.g., DFT-predicted vs. observed NMR shifts) are addressed by re-evaluating solvent effects or tautomeric equilibria .

Q. How does the trifluoromethyl group influence the compound’s basicity compared to other aniline derivatives?

  • Methodological Answer : The electron-withdrawing CF₃ group reduces basicity by destabilizing the protonated ammonium ion via inductive effects. Basicity is quantified via pKa measurements (e.g., potentiometric titration in aqueous ethanol). For example, p-(Trifluoromethyl)aniline has a pKa ~1.5–2.0, significantly lower than p-methylaniline (pKa ~5.1) .

Advanced Research Questions

Q. How is this compound utilized in the design of bioactive molecules, and what role does the CF₃ group play?

  • Methodological Answer : The CF₃ group enhances metabolic stability and lipophilicity, improving drug bioavailability. For example, this compound derivatives are intermediates in synthesizing flunixin (a veterinary NSAID) via coupling with 2-chloronicotinic acid . Structure-activity relationship (SAR) studies use computational tools (e.g., docking simulations) to optimize CF₃ positioning for target binding .

Q. What strategies address contradictions in reaction outcomes during the synthesis of this compound derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected byproducts in cross-coupling reactions) are investigated via:

  • Kinetic studies : Vary temperature/reactant ratios to identify competing pathways.
  • Isotopic labeling : Trace mechanistic pathways (e.g., ¹⁸O labeling in oxidation reactions) .
  • In situ spectroscopy : Monitor intermediates using FTIR or Raman .
    For example, Pd-catalyzed cyanation failures may arise from catalyst poisoning by amine groups, requiring protective group strategies .

Q. How is this compound integrated into materials science, such as polymer synthesis?

  • Methodological Answer : The compound serves as a monomer for fluorinated polyimides, enhancing thermal stability and dielectric properties. For instance, it is copolymerized with dianhydrides (e.g., pyromellitic dianhydride) via step-growth polymerization at 200–250°C . Characterization includes thermogravimetric analysis (TGA) for decomposition thresholds (>400°C) and dynamic mechanical analysis (DMA) for glass transition temperatures .

Q. What safety protocols are critical when handling this compound in high-throughput experiments?

  • Methodological Answer :

  • Containment : Use fume hoods and closed systems to prevent inhalation/contact .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous flushing .
  • PPE : Nitrile gloves, goggles, and flame-retardant lab coats.
  • Waste disposal : Incinerate in certified facilities to prevent environmental release of fluorinated byproducts .

Properties

IUPAC Name

2-(trifluoromethyl)aniline
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InChI

InChI=1S/C7H6F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4H,11H2
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InChI Key

VBLXCTYLWZJBKA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N
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Molecular Formula

C7H6F3N
Record name 2-TRIFLUOROMETHYLANILINE
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DSSTOX Substance ID

DTXSID7058961
Record name o-(Trifluoromethyl)aniline
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Molecular Weight

161.12 g/mol
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Physical Description

2-trifluoromethylaniline appears as a colorless liquid with a fishlike odor. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Record name 2-TRIFLUOROMETHYLANILINE
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CAS No.

88-17-5
Record name 2-TRIFLUOROMETHYLANILINE
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Record name 2-Aminobenzotrifluoride
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Record name Benzenamine, 2-(trifluoromethyl)-
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Synthesis routes and methods I

Procedure details

180 μl of aniline, 5.0 ml of dimethyl sulfoxide, 4.0 ml of a 1 N dimethyl sulfoxide solution of sulfuric acid, 0.7 ml of a 3.0 mol/l dimethyl sulfoxide solution of trifluoromethyl iodide, 0.4 ml of a 30% hydrogen peroxide aqueous solution and 0.6 ml of a 1.0 mol/l aqueous solution of iron(II) sulfate were charged in a two-neck flask in which the atmosphere was replaced with argon, and the mixture was stirred for 20 minutes. During the stirring, the temperature of the reaction system rose up in the range of from 40° C. to 50° C. Thereafter, the resulting solution was cooled to room temperature. A molecular weight and a retention time obtained by 19F-NMR and GC-MS were compared with those of a commercially available standard specimen to confirm formation of each of 2-trifluoromethylaniline (19F-NMR yield: 8.5%), 4-trifluoromethylaniline (19F-NMR yield: 7.2%) and 2,4-bis(trifluoromethyl)aniline (19F-NMR yield: 4.2%). 2-trifluoromethylaniline
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Synthesis routes and methods II

Procedure details

To a solution of sodium formate (38 parts) in water (100 parts) are added sodium hydroxide liquor (32%; 13.5 parts), benzyl triethylammonium chloride (1.0 parts), 3% palladium on charcoal (50% paste; 6.0 parts) and 5-chloro-2-aminobenzotrifluoride (19.6 parts). The mixture is stirred rapidly at the boil under reflux for 4 hours and then steam distilled. The distillate is extracted with chloroform (2 × 50 parts), the extract dried over magnesium sulphate and then the solvent removed to give 9.7 parts (60.3%) of 2-aminobenzotrifluoride.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(Trifluoromethyl)aniline
2-(Trifluoromethyl)aniline
2-(Trifluoromethyl)aniline
2-(Trifluoromethyl)aniline
2-(Trifluoromethyl)aniline
2-(Trifluoromethyl)aniline

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